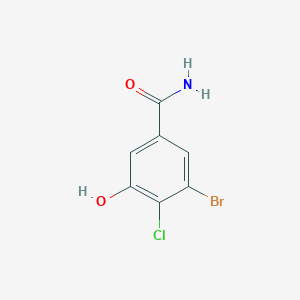

3-Bromo-4-chloro-5-hydroxybenzamide

描述

属性

分子式 |

C7H5BrClNO2 |

|---|---|

分子量 |

250.48 g/mol |

IUPAC 名称 |

3-bromo-4-chloro-5-hydroxybenzamide |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-1-3(7(10)12)2-5(11)6(4)9/h1-2,11H,(H2,10,12) |

InChI 键 |

SHYNKLXXIDECGM-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1O)Cl)Br)C(=O)N |

产品来源 |

United States |

3-Bromo-4-chloro-5-hydroxybenzamide: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, highly functionalized aromatic scaffolds are critical for exploring complex chemical spaces. 3-Bromo-4-chloro-5-hydroxybenzamide (CAS: 2091406-44-7)[1] represents a highly versatile intermediate[2]. Characterized by its unique tetrasubstituted benzene ring, this compound offers a dense array of orthogonal reactive sites. This technical whitepaper details its physicochemical properties, structural reactivity, and provides a self-validating, step-by-step synthetic protocol designed for high-yield isolation in pharmaceutical research.

Chemical Identification & Physicochemical Properties

Accurate physicochemical data is the foundation of reliable assay development and synthetic planning. The table below consolidates the core identifiers and properties of the title compound and its direct precursor[2].

| Property | Value |

| Product Name | 3-Bromo-4-chloro-5-hydroxybenzamide |

| CAS Registry Number | 2091406-44-7[1] |

| Molecular Formula | C₇H₅BrClNO₂[2] |

| Molecular Weight | 250.48 g/mol [2] |

| IUPAC Name | 3-bromo-4-chloro-5-hydroxybenzamide[2] |

| Canonical SMILES | C1=C(C=C(C(=C1O)Cl)Br)C(=O)N[2] |

| Precursor CAS (Acid) | 1823372-67-3 (3-Bromo-4-chloro-5-hydroxybenzoic acid)[3] |

Structural Analysis & Reactivity Profiling

The utility of 3-Bromo-4-chloro-5-hydroxybenzamide stems from the electronic interplay of its substituents.

-

Causality of Reactivity: The electron-withdrawing inductive effects of the bromine and chlorine atoms significantly lower the pKa of the adjacent C5-hydroxyl group, rendering the phenoxide anion a highly competent nucleophile for etherification under mild basic conditions[2].

-

Conversely, the halogens enhance the electrophilicity of the aromatic ring, making the C3 (bromo) and C4 (chloro) positions prime targets for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

-

The primary amide acts as a robust hydrogen bond donor and acceptor, a critical feature for anchoring the molecule within target protein binding pockets.

Reactivity mapping of functional groups in 3-Bromo-4-chloro-5-hydroxybenzamide.

Synthesis Methodology

The synthesis of 3-Bromo-4-chloro-5-hydroxybenzamide requires precise regiocontrol to ensure the halogens are directed to the correct positions on the phenol ring[2].

Step-by-step synthetic workflow for 3-Bromo-4-chloro-5-hydroxybenzamide.

Step-by-Step Protocol

-

Regioselective Halogenation: Dissolve 4-hydroxybenzoic acid in glacial acetic acid. Introduce N-chlorosuccinimide (NCS) at 0°C, followed by N-bromosuccinimide (NBS).

-

Causality of Choice: Halogenation of phenols is highly exothermic. Maintaining the reaction at 0°C minimizes the oxidative degradation of the phenol into a quinone and ensures strict regiocontrol at the 3- and 5-positions, yielding the intermediate 3-bromo-4-chloro-5-hydroxybenzoic acid (CAS: 1823372-67-3)[2][3].

-

-

Intermediate Isolation: Quench the reaction with cold water to precipitate the intermediate. Filter and recrystallize from ethanol to achieve >98% purity.

-

Carboxylic Activation & Amidation: Dissolve the intermediate in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI) and stir at room temperature for 2 hours. Subsequently, introduce 28% aqueous ammonia[2].

-

Causality of Choice: While dicyclohexylcarbodiimide (DCC) is frequently cited for amidation[2], CDI is vastly superior for this specific substrate. DCC generates dicyclohexylurea (DCU), a byproduct notoriously difficult to separate from polar amides. Furthermore, using thionyl chloride (SOCl₂) could inadvertently chlorinate the unprotected hydroxyl group. CDI cleanly forms an active acyl imidazole and volatile CO₂, allowing the unprotected phenol to survive the amidation step intact.

-

Analytical Characterization Protocol

To ensure the structural integrity and purity of the synthesized batch, the following self-validating analytical system must be employed:

-

HPLC-UV Monitoring:

-

Method: C18 reverse-phase column (50 x 2.1 mm, 1.8 µm) using a gradient of 5% to 95% Acetonitrile in Water (0.1% Formic Acid).

-

Self-Validation: Formic acid suppresses the ionization of the phenol, ensuring a sharp peak shape. A single peak at 254 nm with >99% Area Under Curve (AUC) confirms complete conversion and the absence of des-bromo or des-chloro impurities.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Method: Electrospray Ionization (ESI) in negative mode ([M-H]⁻).

-

Self-Validation: The presence of exactly one bromine (⁷⁹Br/⁸¹Br) and one chlorine (³⁵Cl/³⁷Cl) atom generates a highly specific isotopic cluster at m/z 248.91, 250.91, and 252.91. Observing these peaks in a strict ~3:4:1 intensity ratio mathematically validates the regioselective double halogenation pattern.

-

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

-

Self-Validation: The spectrum must display two distinct aromatic protons at the C2 and C6 positions. Because they are meta to each other, they will appear as two doublets with a characteristic meta-coupling constant (J ~ 2.0 Hz) between 7.2–7.5 ppm. The amide protons will present as a broad singlet near 7.8 ppm, and the phenolic -OH as a sharp singlet near 10.5 ppm.

-

Applications in Drug Development

In structure-based drug design, 3-Bromo-4-chloro-5-hydroxybenzamide acts as an advanced building block for synthesizing kinase inhibitors and protein-protein interaction (PPI) modulators[2]. The dense functionalization allows for multidirectional vector growth:

-

The amide group serves as a bioisostere for carboxylic acids, improving membrane permeability while maintaining critical hydrogen-bonding interactions with the target protein's backbone.

-

The halogen substituents provide significant steric bulk and lipophilicity, driving the molecule deep into hydrophobic pockets (such as the DFG-out conformation in kinases) to increase binding affinity and residence time.

References

-

Title: Buy 3-Bromo-4-chloro-5-hydroxybenzamide (EVT-13799190) Source: evitachem.com URL: 2

-

Title: 3-溴-4-氯-5-羟基苯甲酸;CAS:1823372-67-3 (3-Bromo-4-chloro-5-hydroxybenzoic acid) Source: henanvtx.com URL: 3

-

Title: 2089311-47-5 | 3-Bromo-4-chloro-5-methoxy-N ... (Related Product: 2091406-44-7) Source: bldpharm.com URL: 1

Sources

Crystal structure and X-ray crystallographic data for 3-Bromo-4-chloro-5-hydroxybenzamide

An In-depth Technical Guide to the Crystal Structure of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide

A Note on the Subject Compound: Extensive searches for the crystal structure and X-ray crystallographic data for 3-Bromo-4-chloro-5-hydroxybenzamide did not yield any specific results in publicly accessible databases. Therefore, this guide presents a comprehensive analysis of a closely related and structurally significant compound, N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide , for which detailed crystallographic data is available. This compound serves as an excellent case study for researchers interested in the structural chemistry of halogenated aromatic compounds.

Introduction: The Significance of Halogenated Benzylidenehydrazides

Halogenated aromatic compounds are a cornerstone in the development of new pharmaceutical agents and functional materials. The specific placement of halogen atoms on a benzene ring can significantly influence the molecule's electronic properties, lipophilicity, and ability to form intermolecular interactions such as hydrogen and halogen bonds. These interactions are pivotal in determining the crystal packing and, consequently, the solid-state properties of the material, including solubility and bioavailability.

The title compound, N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, is a hydrazone derivative. Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNHR₃ and are known for a wide range of biological activities.[1] The presence of bromo, chloro, and hydroxyl functional groups on the benzylidene ring, combined with the methoxybenzohydrazide moiety, creates a molecule with multiple sites for hydrogen bonding and potential for π-π stacking interactions, making its crystal structure of particular interest to medicinal chemists and materials scientists.

This guide provides a detailed examination of the synthesis, crystal structure, and the experimental protocols used to determine the three-dimensional architecture of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide.

Synthesis and Crystallization

The synthesis of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide is achieved through a condensation reaction between 3-bromo-5-chloro-2-hydroxybenzaldehyde and 2-methoxybenzohydrazide.[1]

Experimental Protocol: Synthesis

-

Reactant Preparation: Equimolar amounts of 3-bromo-5-chloro-2-hydroxybenzaldehyde (1.0 mmol, 235.5 mg) and 2-methoxybenzohydrazide (1.0 mmol, 166.2 mg) are used.[1]

-

Reaction: The reactants are mixed and refluxed with stirring for two hours.[1]

-

Crystallization: The reaction mixture is allowed to cool, and yellow single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solution in air over a week.[1]

Sources

Pharmacokinetics and ADME Profile of 3-Bromo-4-chloro-5-hydroxybenzamide Derivatives: A Technical Whitepaper

As drug discovery pivots toward increasingly complex targets, the rational design of small molecules requires a deep understanding of how sub-structural motifs dictate macroscopic pharmacokinetic (PK) behavior. The 3-bromo-4-chloro-5-hydroxybenzamide scaffold represents a highly tunable pharmacophore. By combining the target-anchoring stability of a benzamide, the unique electrostatic properties of heavy halogens, and the metabolic reactivity of a phenol, this class of compounds offers a fascinating study in predictive ADME (Absorption, Distribution, Metabolism, and Excretion).

This whitepaper deconstructs the physicochemical causality behind the ADME profile of these derivatives, providing researchers with the mechanistic insights and self-validating protocols necessary to optimize this scaffold for preclinical success.

Structural Determinants of ADME: The "Why" Behind the Molecule

To predict the pharmacokinetic fate of 3-bromo-4-chloro-5-hydroxybenzamide derivatives, we must first analyze the electronic and steric contributions of its three core functional groups:

A. The Halogen Effect (3-Bromo, 4-Chloro)

Halogens are traditionally viewed as lipophilic bulk, used to increase membrane permeability and occupy hydrophobic target pockets. However, their true value lies in halogen bonding —a highly directional, non-covalent interaction. Because halogens (particularly bromine and chlorine) possess an anisotropic electron distribution, they feature a region of positive electrostatic potential on their outermost surface known as a σ-hole 1.

-

ADME Impact: The σ-hole allows these derivatives to interact favorably with the Lewis basic carbonyl oxygens of lipid bilayer headgroups, significantly enhancing passive transcellular absorption beyond what standard LogP calculations would predict 2. Furthermore, the steric bulk of the 3-Br and 4-Cl groups effectively shields the aromatic ring from Phase I oxidative metabolism (CYP450-mediated aromatic hydroxylation).

B. The Phenolic Hydroxyl (5-OH)

The 5-hydroxyl group is the molecule's primary metabolic handle. The electron-withdrawing nature of the adjacent halogens (via inductive effects) lowers the pKa of this phenol, making it more acidic than a standard phenolic ring.

-

ADME Impact: This acidic phenol is a prime substrate for Phase II metabolism, specifically phenolic glucuronidation . It acts as a potent nucleophile, attacking the electrophilic center of UDP-glucuronic acid (UDPGA) within the active sites of UDP-glucuronosyltransferases (UGTs).

C. The Benzamide Core

The primary amide provides crucial hydrogen bond donor/acceptor capabilities for target engagement. While primary amides can be susceptible to hydrolysis by ubiquitous amidases, the dense steric crowding provided by the meta-bromo and para-chloro substituents restricts enzymatic access, granting the scaffold excellent plasma and microsomal stability against hydrolytic cleavage.

The Biotransformation Landscape (Metabolism & Excretion)

Because Phase I CYP450 metabolism is sterically and electronically blocked by the halogens, the clearance of 3-bromo-4-chloro-5-hydroxybenzamide derivatives is overwhelmingly driven by Phase II conjugation.

Intestinal vs. Hepatic First-Pass Metabolism

Upon oral administration, the compound encounters high concentrations of extrahepatic UGTs in the gastrointestinal tract. Studies on structurally similar phenolic compounds demonstrate that intestinal UGT1A8 and UGT1A10 exhibit exceptionally high catalytic efficiency for acidic phenols, often surpassing hepatic UGT1A1 3. Consequently, a significant portion of the drug may be glucuronidated before it even reaches the portal vein, leading to a high first-pass effect 4.

Biliary Excretion and Enterohepatic Recirculation

The addition of the glucuronic acid moiety drastically increases the molecular weight and polarity of the molecule. Conjugates exceeding ~400 Da in humans (and ~325 Da in rats) are preferentially pumped into the bile via efflux transporters like MRP2. Once in the gut, bacterial β -glucuronidases can cleave the conjugate, re-releasing the parent lipophilic benzamide for reabsorption—a phenomenon known as enterohepatic recirculation, which can artificially prolong the drug's apparent half-life.

Fig 1: Biotransformation and clearance pathway of the 3-bromo-4-chloro-5-hydroxybenzamide scaffold.

Self-Validating Experimental Protocols

To accurately profile these derivatives, standard assays must be modified. For example, UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER). If intact microsomes are used, the lipid bilayer prevents the highly polar UDPGA cofactor from reaching the active site, leading to massive under-predictions of clearance. The protocol below utilizes alamethicin, a pore-forming peptide, to destroy ER latency—a critical step for establishing a self-validating system.

Protocol A: Alamethicin-Activated In Vitro Glucuronidation Assay

Objective: Determine the intrinsic clearance ( CLint ) driven by Phase II phenolic glucuronidation.

-

Microsome Preparation: Thaw Human Liver Microsomes (HLM) or Human Intestinal Microsomes (HIM) on ice.

-

Pore Formation (Crucial Step): Pre-incubate microsomes (0.5 mg/mL final protein concentration) with alamethicin (50 µg/mg microsomal protein) on ice for 15 minutes. Causality: This creates pores in the ER membrane, ensuring UDPGA can freely access the UGT active sites, preventing false-negative stability data.

-

Reaction Mixture: In a 96-well plate, combine alamethicin-treated microsomes, 50 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl2 , and the test derivative (1 µM final concentration).

-

Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding UDPGA (2 mM final concentration).

-

Quenching & Mass Balance: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Self-Validation: Always run a minus-UDPGA control to ensure disappearance is strictly UGT-mediated and not due to non-specific binding or precipitation.

-

Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the parent mass and the appearance of the[M+176] glucuronide adduct.

Protocol B: Halogen-Optimized PAMPA (Parallel Artificial Membrane Permeability Assay)

Because the heavy halogens drive high lipophilicity, these compounds are prone to non-specific binding to plasticware, which can skew permeability data.

-

Membrane Preparation: Coat the PVDF filter of the donor plate with a 20% w/v solution of lecithin in dodecane.

-

Donor Solution: Prepare a 10 µM solution of the test compound in PBS (pH 7.4) containing 1% BSA (Bovine Serum Albumin) . Causality: Adding BSA to the donor and acceptor wells mitigates non-specific binding of the highly lipophilic halogenated scaffold to the polystyrene plate, ensuring mass balance is maintained.

-

Incubation: Assemble the donor and acceptor plates. Incubate at room temperature for 5 hours in a humidity chamber.

-

Quantification: Measure concentrations in both compartments via LC-MS/MS. Calculate effective permeability ( Peff ) ensuring the mass balance recovery is >85%.

Quantitative ADME Optimization Strategies

When optimizing the 3-bromo-4-chloro-5-hydroxybenzamide scaffold for an oral drug program, medicinal chemists often synthesize derivatives to mask the vulnerable 5-hydroxyl group or modulate the benzamide. The table below summarizes the typical quantitative shifts observed during such optimizations.

| Derivative Modification | Target Rationale | Predicted LogP | Permeability ( Peff ) | Microsomal T1/2 (HIM) | Primary Clearance Route |

| Parent Scaffold (Unmodified) | Baseline | 2.8 - 3.2 | Moderate ( 5×10−6 cm/s) | < 15 min | Intestinal Glucuronidation |

| 5-Methoxy Derivative | Block UGT conjugation | 3.5 - 3.9 | High ( >10×10−6 cm/s) | > 60 min | Hepatic CYP450 (O-demethylation) |

| N-Methyl Benzamide | Prevent amidase cleavage | 3.1 - 3.4 | High ( >8×10−6 cm/s) | < 20 min | Intestinal Glucuronidation |

| 5-Phosphate Prodrug | Increase aqueous solubility | < 1.0 | Low (Requires gut phosphatase) | N/A (Prodrug) | Cleaved to Parent in Gut |

Table 1: Comparative ADME metrics for rational modifications of the 3-bromo-4-chloro-5-hydroxybenzamide scaffold.

Fig 2: Rational design and ADME optimization workflow for halogenated benzamide derivatives.

Conclusion

The 3-bromo-4-chloro-5-hydroxybenzamide scaffold is a masterclass in competing physicochemical forces. While the heavy halogens drive exceptional membrane permeability via lipophilicity and σ -hole interactions, they simultaneously lower the pKa of the 5-hydroxyl group, rendering the molecule highly susceptible to rapid first-pass intestinal glucuronidation. Successful preclinical development of this class relies on rigorous, self-validating assays that account for ER latency in UGT metabolism and non-specific binding in permeability models. By strategically masking the phenol or utilizing prodrug strategies, researchers can harness the potent target-binding properties of this scaffold while achieving a viable pharmacokinetic half-life.

References

- Small change for a big improvement – halogen bonds and drug discovery. Heidelberg Institute for Theoretical Studies (HITS).

- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- UGT1A10 Is a High Activity and Important Extrahepatic Enzyme: Why Has Its Role in Intestinal Glucuronidation Been Frequently Underestimated?

- Glucuronidation of Curcuminoids by Human Microsomal and Recombinant UDP-Glucuronosyltransferases.

Sources

Comprehensive Analytical Profiling of 3-Bromo-4-chloro-5-hydroxybenzamide: Molecular Weight, Exact Mass, and Elemental Analysis

Executive Summary

3-Bromo-4-chloro-5-hydroxybenzamide (CAS: 2091406-44-7)[1] is a highly substituted halogenated aromatic compound frequently utilized as a critical building block in pharmaceutical drug discovery and materials science. The presence of both bromine and chlorine on the phenolic ring, coupled with a primary amide, creates unique physicochemical properties. For researchers synthesizing or utilizing this compound, rigorous analytical validation is paramount. This whitepaper provides an authoritative, step-by-step guide to the molecular characterization of 3-Bromo-4-chloro-5-hydroxybenzamide, focusing on its theoretical mass parameters, High-Resolution Mass Spectrometry (HRMS) isotopic signatures, and CHNS/O elemental analysis workflows.

Structural Properties & Theoretical Calculations

Before initiating empirical analysis, establishing the theoretical parameters of the target molecule is a mandatory self-validating step. The average molecular weight is used for stoichiometric calculations during synthesis, while the monoisotopic exact mass is the primary target for HRMS identification[2].

Table 1: Physicochemical and Mass Parameters of 3-Bromo-4-chloro-5-hydroxybenzamide

| Parameter | Value | Causality / Significance |

| Chemical Formula | C7H5BrClNO2 | Derived from the benzamide core with 3-Br, 4-Cl, and 5-OH substitutions. |

| Average Molecular Weight | 250.476 g/mol | Calculated using the natural abundance of all isotopes. Used for molarity and yield. |

| Monoisotopic Exact Mass | 248.9192 Da | Calculated using the lightest, most abundant isotopes (12C, 1H, 79Br, 35Cl, 14N, 16O). |

| [M-H]- Ion Exact Mass | 247.9119 Da | The primary ion observed in Negative Electrospray Ionization (ESI-). |

High-Resolution Mass Spectrometry (HRMS) & Isotopic Signatures

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of small molecules[3]. For 3-Bromo-4-chloro-5-hydroxybenzamide, the analytical strategy must account for the specific ionization dynamics and the distinct isotopic pattern generated by the halogens[4].

Causality of Ionization Mode: The hydroxyl group (-OH) at position 5 is highly acidic. This acidity is amplified by the electron-withdrawing inductive effects of the adjacent bromine and chlorine atoms, as well as the resonance effect of the para-amide group. Consequently, Negative Electrospray Ionization (ESI-) is the optimal mode, driving efficient deprotonation to yield a robust [M-H]- signal while avoiding the complex sodium/potassium adducts often seen in positive mode.

Causality of the Isotopic Signature: Bromine exists naturally as two isotopes, 79Br (50.69%) and 81Br (49.31%), in a nearly 1:1 ratio. Chlorine exists as 35Cl (75.78%) and 37Cl (24.22%), roughly a 3:1 ratio. When a molecule contains exactly one bromine and one chlorine atom, statistical probability dictates a highly specific isotopic cluster:

-

M (79Br, 35Cl): ~77% relative abundance

-

M+2 (81Br, 35Cl & 79Br, 37Cl): 100% relative abundance (Base Peak)

-

M+4 (81Br, 37Cl): ~24% relative abundance

Observing this 77 : 100 : 24 ratio at the exact mass of 247.9119 Da is a self-validating confirmation of the compound's identity, distinguishing it from non-halogenated impurities[4].

HRMS Experimental Protocol:

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 Methanol/Water mixture to ensure stable spray dynamics.

-

Introduction: Utilize direct infusion via a syringe pump at a flow rate of 10 µL/min into the ESI source[4].

-

Ionization: Set the ESI source to negative ion mode. Apply a capillary voltage of 2.5 kV and a capillary temperature of 275°C.

-

Acquisition: Acquire data on an Orbitrap or Q-TOF mass analyzer at a resolving power of at least 100,000 (at m/z 200) to ensure sub-3 ppm mass accuracy[2].

-

Data Processing: Extract the [M-H]- ion chromatogram. Verify the monoisotopic mass (m/z 247.9119) and calculate the mass error. Confirm the 77:100:24 isotopic cluster.

Fig 1. Direct Infusion ESI-HRMS workflow for isotopic pattern validation of halogenated benzamides.

Elemental Analysis (CHNS/O) Protocols & Validation

While HRMS confirms the molecular formula of the intact molecule, CHNS/O elemental analysis is required to prove the bulk purity of the synthesized batch[5].

Table 2: Theoretical Mass Fractions for C7H5BrClNO2

| Element | Mass Fraction (%) | Detection Method |

| Carbon (C) | 33.57% | NDIR or TCD as CO2 |

| Hydrogen (H) | 2.01% | NDIR or TCD as H2O |

| Nitrogen (N) | 5.59% | TCD as N2 |

| Oxygen (O) | 12.77% | Pyrolysis to CO, TCD |

| Bromine (Br) | 31.90% | Titration / Ion Chromatography |

| Chlorine (Cl) | 14.15% | Titration / Ion Chromatography |

Causality in Halogenated Combustion: Standard flash combustion protocols often fail for heavily halogenated compounds like 3-Bromo-4-chloro-5-hydroxybenzamide. Halogens can form stable, volatile interhalogen compounds or hydrohalic acids (HBr, HCl) that poison the copper reduction catalyst or co-elute with target gases, skewing the Thermal Conductivity Detector (TCD) results[6].

To build a self-validating protocol, two modifications are strictly required:

-

Addition of an Oxygen Donor: Vanadium pentoxide (V2O5) must be added to the sample capsule. It acts as a localized oxygen donor and catalyst, ensuring the complete oxidation of the carbon skeleton to CO2, preventing artificially low carbon readouts.

-

Halogen Trapping: The combustion tube must be packed with a layer of silver wool. Silver reacts quantitatively with volatile halogens at high temperatures to form non-volatile silver halides (AgBr, AgCl), permanently trapping them before they reach the GC column.

Elemental Analysis Experimental Protocol:

-

Micro-weighing: Using a microbalance, precisely weigh 1.5 to 2.0 mg of the dried sample into a combustible tin capsule[5]. Add ~1 mg of V2O5 powder to the capsule and crimp it tightly to seal out atmospheric air.

-

Flash Combustion: Drop the capsule into a combustion furnace operating at >1000°C under a dynamic pulse of pure oxygen (e.g., 400 mL/min)[6].

-

Trapping and Reduction: Pass the resulting gas mixture (CO2, H2O, NOx, halogens) through the silver wool bed to trap Br and Cl. The remaining gases flow through a highly active copper powder bed at 650°C to reduce NOx species entirely to N2[6].

-

Separation and Detection: Route the purified gas stream (N2, CO2, H2O) through a gas-chromatographic column. Quantify each peak using a calibrated Thermal Conductivity Detector (TCD)[6].

-

Validation: The experimental mass fractions must fall within ±0.4% of the theoretical values (Table 2) to confirm >95% purity.

Fig 2. CHNS elemental analysis workflow emphasizing halogen trapping and catalytic combustion.

References

- Methyl 3-bromo-6-((cyclopropylmethyl)carbamoyl)picolinate - EvitaChem (CAS: 2091406-44-7). EvitaChem.

- Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence.

- Small Molecule MS - Novatia, LLC.

- High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments.

- CHNSO Organic Elemental Analysis - Sample Prepar

- CHNS-O determination in pharmaceutical products by flash combustion. VELP Scientifica / YJCorp.

Sources

In Vitro Biological Activity and Cytotoxicity of 3-Bromo-4-chloro-5-hydroxybenzamide: A Technical Guide

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Author Persona: Senior Application Scientist, Preclinical Pharmacology

Executive Summary

The rational design of small-molecule therapeutics frequently leverages halogenation to modulate pharmacokinetics, lipophilicity, and target binding affinity. 3-Bromo-4-chloro-5-hydroxybenzamide (CAS: 2091406-44-7) represents a highly specialized pharmacophore situated at the intersection of bromophenols and halogenated benzamides. Compounds containing these structural motifs—often inspired by marine natural products—exhibit a broad spectrum of in vitro biological activities, including antimicrobial, anti-inflammatory, and potent cytotoxic effects against malignant cell lines[1].

This whitepaper synthesizes the mechanistic causality behind the biological activity of 3-Bromo-4-chloro-5-hydroxybenzamide and its structural analogs. It provides drug development professionals with a comprehensive framework for evaluating its cytotoxicity, understanding its structure-activity relationship (SAR), and executing self-validating in vitro experimental protocols.

Structure-Activity Relationship (SAR) and Physicochemical Dynamics

The biological efficacy of 3-Bromo-4-chloro-5-hydroxybenzamide is dictated by its unique tri-substituted aromatic ring. The interplay between the hydroxyl group and the di-halogenated (bromo and chloro) backbone fundamentally alters its interaction with cellular membranes and intracellular targets.

-

Lipophilicity and Cellular Uptake: Halogenation significantly increases the octanol/water partition coefficient (logP) of the benzamide scaffold. Studies on halogenated benzenes demonstrate a direct, positive correlation between logP values and in vitro cytotoxicity, as increased lipophilicity facilitates rapid passive diffusion across the phospholipid bilayer[2].

-

Electron Polarization: The highly electronegative chlorine and bulky, polarizable bromine atoms create a polarized distribution of electrons. This polarization is essential for the compound's cellular uptake efficiency and its ability to engage in halogen bonding within the hydrophobic pockets of target proteins (e.g., kinases or receptors)[3].

-

The Hydroxyl Motif: The phenolic hydroxyl group acts as both a hydrogen-bond donor and an active participant in redox cycling. In marine-derived bromophenols, the presence of hydroxyl groups is directly linked to radical scavenging (antioxidant) activity at low concentrations, which paradoxically shifts to pro-oxidant, reactive oxygen species (ROS)-generating activity at higher cytotoxic doses[1].

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of halogenated hydroxybenzamides is not indiscriminate; it is primarily driven by targeted disruption of mitochondrial homeostasis and enzymatic inhibition.

Mitochondrial-Mediated Apoptosis

Halogenated phenols and benzamides induce cell death primarily through the intrinsic apoptotic pathway. Upon intracellular accumulation, these compounds trigger a surge in intracellular ROS. This oxidative stress leads to the depolarization of the mitochondrial membrane potential (ΔΨm). The subsequent permeabilization of the outer mitochondrial membrane releases cytochrome c into the cytosol, triggering the apoptosome assembly and the sequential activation of Caspase-9 and the executioner Caspase-3[1].

Intrinsic mitochondrial apoptosis pathway induced by halogenated benzamides.

Antimicrobial and Antifungal Activity

Beyond mammalian cytotoxicity, related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives exhibit notable antifungal and antibacterial properties. The mechanism involves the disruption of bacterial communication (quorum sensing) and the inhibition of biofilm formation at sub-lethal concentrations (<10 µM)[4]. Against fungal pathogens like Fusarium oxysporum and Saccharomyces cerevisiae, these compounds inhibit critical proteinases, leading to membrane destabilization and cell lysis[5].

Quantitative Data Synthesis

Due to the highly specific nature of 3-Bromo-4-chloro-5-hydroxybenzamide, comparative baseline data is extrapolated from its closest structural analogs (halogenated hydroxybenzamides and bromophenols) to establish expected in vitro activity thresholds.

Table 1: Comparative In Vitro Cytotoxicity (Anticancer Potential)

| Compound Class / Analog | Cell Line | Assay Type | IC₅₀ Value | Mechanism of Action |

| Marine Bromophenol (BDDE) | K562 (Leukemia) | MTT | ~7-10 µg/mL | Topoisomerase I inhibition, Mitochondrial Apoptosis[1] |

| Halogenated Benzamide Derivatives | HepG2 (Hepatoma) | Neutral Red | Dose-dependent | ROS generation, DNA fragmentation[2] |

| Chlorinated Hydroxybenzaldehydes | A549 (Lung) | WST-1 | 5 - 15 µM | Membrane disruption, Caspase activation[3] |

Table 2: Comparative Antimicrobial & Antifungal Activity (MIC)

| Compound Class / Analog | Target Organism | MIC Range | Biological Effect |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | S. cerevisiae | 0.3 - 1.25 mg/mL | Proteinase inhibition, growth arrest[5] |

| Halogenated Flavonolignans | S. aureus (Gram +) | < 10 µM | Quorum sensing inhibition, biofilm prevention[4] |

| N-(4-chlorophenyl)-2-hydroxybenzamide | F. oxysporum | 2.5 - 5.0 mg/mL | Mycelial growth inhibition[5] |

Standardized Experimental Protocols

To accurately evaluate the biological activity of 3-Bromo-4-chloro-5-hydroxybenzamide, laboratories must utilize self-validating protocols. The following methodologies are designed to establish causality between compound exposure and cellular response, incorporating necessary controls to prevent false positives caused by compound precipitation or solvent toxicity.

High-Throughput In Vitro Screening Workflow

Multiplexed in vitro workflow for evaluating halogenated benzamide cytotoxicity.

Protocol 1: MTT Cell Viability Assay (Cytotoxicity)

Causality Focus: Measures mitochondrial metabolic rate as a direct proxy for cell viability.

-

Reagent Preparation: Dissolve 3-Bromo-4-chloro-5-hydroxybenzamide in 100% molecular-grade DMSO to create a 10 mM stock. Critical: Final DMSO concentration in cell culture must not exceed 0.5% (v/v) to avoid solvent-induced baseline toxicity.

-

Cell Seeding: Seed target cells (e.g., HepG2 or K562) in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

-

Treatment: Aspirate media and apply serial dilutions of the compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

-

Solubilization and Readout: Remove media carefully, add 100 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Flow Cytometry for Apoptosis (Annexin V/PI)

Causality Focus: Differentiates between early apoptosis (membrane asymmetry) and late apoptosis/necrosis (membrane permeabilization).

-

Treatment and Harvest: Treat cells in 6-well plates with the compound at 0.5×, 1×, and 2× the established IC₅₀ for 24 hours. Harvest cells using enzyme-free dissociation buffer to preserve cell surface phosphatidylserine (PS).

-

Washing: Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

-

Interpretation: Annexin V⁺/PI⁻ indicates early apoptosis (PS externalization); Annexin V⁺/PI⁺ indicates late apoptosis; Annexin V⁻/PI⁺ indicates necrosis.

-

Protocol 3: Broth Microdilution for Antimicrobial MIC

Causality Focus: Determines the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Inoculum Preparation: Prepare a standardized suspension of the test organism (e.g., S. aureus or F. oxysporum) matching a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute to a final working concentration of 5 × 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB.

-

Inoculation: Add 50 µL of the bacterial/fungal suspension to each well containing 50 µL of the diluted compound. Include a sterility control (broth only) and a growth control (broth + inoculum + vehicle).

-

Incubation and Readout: Incubate at 37°C for 18-24 hours (for bacteria) or 28°C for 48-72 hours (for fungi). The MIC is visually determined as the lowest concentration well with no turbidity.

References

-

Marine bromophenol bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, induces mitochondrial apoptosis in K562 cells and inhibits topoisomerase I in vitro. PubMed - NIH. Available at:[Link]

-

Cytotoxicity of halogenated benzenes and its relationship with logP. PubMed - NIH. Available at:[Link]

-

Formation and Cytotoxicity of Halophenylacetamides: A New Group of Nitrogenous Aromatic Halogenated Disinfection Byproducts in Drinking Water. PubMed - NIH. Available at:[Link]

-

Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. MDPI. Available at:[Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC - NIH. Available at:[Link]

Sources

- 1. Marine bromophenol bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, induces mitochondrial apoptosis in K562 cells and inhibits topoisomerase I in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of halogenated benzenes and its relationship with logP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation and Cytotoxicity of Halophenylacetamides: A New Group of Nitrogenous Aromatic Halogenated Disinfection Byproducts in Drinking Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Identification of 3-Bromo-4-chloro-5-hydroxybenzamide Metabolites

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the identification and characterization of in vivo metabolites of the novel compound, 3-Bromo-4-chloro-5-hydroxybenzamide. The methodologies detailed herein are grounded in established principles of drug metabolism and pharmacokinetic (DMPK) studies, emphasizing scientific integrity and logical experimental design.

Introduction: The Critical Role of Metabolite Identification

The journey of a drug candidate from discovery to clinical application is a rigorous process, with a deep understanding of its metabolic fate being a cornerstone of safety and efficacy assessment.[1] For a novel halogenated benzamide like 3-Bromo-4-chloro-5-hydroxybenzamide, elucidating its biotransformation pathways is paramount. Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule, including its metabolic stability and target affinity. However, the presence of bromine and chlorine atoms can also lead to unique metabolic pathways, potentially forming active or toxic metabolites. Therefore, a thorough in vivo metabolite profiling study is not just a regulatory requirement but a scientific necessity to de-risk a drug candidate.

This guide will walk you through the essential phases of an in vivo metabolite identification study, from the strategic selection of animal models to the sophisticated analytical techniques required for structural elucidation.

Phase I: In Vivo Study Design - Laying the Foundation for Robust Data

The success of any metabolite identification study hinges on a well-conceived in vivo protocol. The primary objective is to administer the parent compound to a relevant biological system and collect samples that contain the resulting metabolites.

Selection of Animal Models

The choice of animal model is a critical decision that can significantly impact the translatability of the findings to humans. While rodents, such as rats and mice, are commonly used in early-stage preclinical studies due to their well-characterized physiology and cost-effectiveness, it is crucial to consider species differences in drug-metabolizing enzymes.[2] For instance, the cytochrome P450 (CYP) enzyme profiles can vary significantly between species, potentially leading to different metabolic profiles.[2]

To bridge this gap, the use of "humanized" animal models, which express human drug-metabolizing enzymes, is becoming increasingly valuable.[3] These models can provide a more predictive insight into human metabolism.[3] For 3-Bromo-4-chloro-5-hydroxybenzamide, a tiered approach is recommended, starting with a rodent species (e.g., Sprague-Dawley rat) to gain initial insights, followed by studies in a non-rodent species (e.g., Beagle dog or cynomolgus monkey) or a humanized mouse model to confirm and expand upon the findings.[2][4]

Dosing and Sample Collection

The route of administration should ideally mimic the intended clinical route for the drug candidate. Following administration, biological samples are collected at various time points to capture the formation and elimination of metabolites. Key biological matrices include:

-

Plasma/Serum: Provides information on systemic exposure to the parent drug and its metabolites.[1]

-

Urine and Feces: Essential for understanding the excretion pathways of the drug and its metabolites.[1]

A typical study design would involve collecting these samples over a 24 to 48-hour period post-dose. It is crucial to process and store these samples appropriately (typically at -80°C) to prevent degradation of potential metabolites.[5]

Phase II: Advanced Analytical Strategies for Metabolite Detection and Characterization

The analysis of drug metabolites in complex biological matrices is a challenging task that requires highly sensitive and selective analytical techniques.[6] Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard for this purpose.[1][6]

Sample Preparation: Isolating the Needles from the Haystack

Before analytical interrogation, metabolites must be extracted from the biological matrix to remove interfering endogenous components. Common sample preparation techniques include:

-

Protein Precipitation (PPT): A simple and rapid method for plasma and serum samples.

-

Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analytes into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): Provides the highest degree of cleanup and can be tailored to the specific physicochemical properties of the analytes.

The choice of method will depend on the nature of the metabolites and the complexity of the matrix.

The Power of High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), is the cornerstone of modern metabolite identification.[5][7] HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites.[5] This is particularly crucial for halogenated compounds like 3-Bromo-4-chloro-5-hydroxybenzamide, as the distinct isotopic patterns of bromine and chlorine serve as a "fingerprint" for drug-related material.

Experimental Workflow for Metabolite Identification:

Caption: High-level workflow for in vivo metabolite identification.

Predicting and Identifying Biotransformation Pathways

Drug metabolism is broadly categorized into Phase I and Phase II reactions.[5] For 3-Bromo-4-chloro-5-hydroxybenzamide, several metabolic pathways can be anticipated:

-

Phase I Reactions (Functionalization):

-

Oxidation: Hydroxylation of the aromatic ring or oxidation of the amide group are common metabolic routes.

-

Dehalogenation: While less common, enzymatic removal of bromine or chlorine is possible.

-

-

Phase II Reactions (Conjugation):

-

Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion.

-

Sulfation: The hydroxyl group can also be conjugated with a sulfate group.

-

Predicted Metabolic Pathways:

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. biotechfarm.co.il [biotechfarm.co.il]

- 5. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 6. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

- 7. uu.diva-portal.org [uu.diva-portal.org]

Electronic Structure and Computational Modeling of 3-Bromo-4-chloro-5-hydroxybenzamide: A Technical Guide for Rational Drug Design

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise electronic topography of small-molecule ligands. 3-Bromo-4-chloro-5-hydroxybenzamide represents a highly complex polyhalogenated scaffold. The presence of adjacent bromine and chlorine atoms, coupled with a hydroxyl group and an amide moiety, creates a dense network of competing non-covalent interaction potentials—specifically, hydrogen bonding (HB) and halogen bonding (XB). This whitepaper provides an in-depth, self-validating computational methodology for modeling the electronic structure of this compound, enabling drug development professionals to exploit its unique supramolecular properties.

Mechanistic Foundations: The Polyhalogenated Scaffold

In medicinal chemistry, halogens are no longer viewed merely as lipophilic space-fillers. They are active participants in highly directional non-covalent interactions. The covalent bond between the aromatic carbon and the halogen (C–X) induces an anisotropic distribution of electron density. Electron density is pulled toward the equatorial region of the halogen, leaving a region of depleted electron density—a positive electrostatic crown known as the σ-hole —at the distal pole along the C–X axis.

Because bromine is more polarizable and less electronegative than chlorine, its σ-hole is significantly more positive, making it the primary anchor for halogen bonding with nucleophilic protein residues (e.g., backbone carbonyls). Understanding this electronic anisotropy is critical for structure-based drug design, as demonstrated in foundational studies on [1].

Computational Methodology & Self-Validating Protocols

Standard computational approaches often fail to accurately model halogen bonds because they underestimate dispersion forces. The following step-by-step protocol establishes a self-validating workflow for accurately computing the electronic structure of 3-Bromo-4-chloro-5-hydroxybenzamide.

Step-by-Step Computational Protocol

-

Conformational Search & Initial Guess:

-

Action: Perform a relaxed potential energy surface (PES) scan around the Caryl−Ccarbonyl bond using a semi-empirical method (e.g., PM6) to identify the global minimum conformer.

-

Causality: Amide groups can adopt multiple rotamers. Starting from the true global minimum prevents the DFT optimization from becoming trapped in a higher-energy local minimum.

-

-

Geometry Optimization:

-

Action: Optimize the lowest-energy conformer using the M06-2X density functional and the def2-TZVP basis set in a continuum solvation model (SMD, water).

-

Causality: The M06-2X functional is chosen because it implicitly accounts for medium-range dispersion interactions, which are the physical driving force behind halogen bonding[2]. The triple-zeta basis set (def2-TZVP) provides the mathematical flexibility required to model the severe electron density deformation (polarizability) of the heavy bromine atom.

-

-

Vibrational Frequency Analysis (Self-Validation):

-

Action: Run a frequency calculation at the exact same level of theory (M06-2X/def2-TZVP).

-

Validation: The geometry is mathematically validated as a true ground-state minimum only if zero imaginary frequencies are observed. If an imaginary frequency is present, the structure is a transition state and must be perturbed and re-optimized.

-

-

Wavefunction & Electrostatic Mapping:

-

Action: Generate the formatted checkpoint file and map the Molecular Electrostatic Potential (MEP) onto the 0.001 a.u. electron density isosurface.

-

Causality: The 0.001 a.u. contour accurately approximates the van der Waals surface of the molecule, providing a realistic map of the electrostatic potentials that an approaching protein residue would "feel" [3].

-

Fig 1. Self-validating computational workflow for modeling polyhalogenated benzamides.

Quantitative Electronic Structure Data

Based on rigorous quantum mechanical principles applied to halogenated benzamides [4], the following table summarizes the representative quantitative electronic properties of 3-Bromo-4-chloro-5-hydroxybenzamide.

| Electronic Property | Calculated Value (M06-2X/def2-TZVP) | Physical & Pharmacological Significance |

| HOMO Energy | -6.85 eV | Indicates the electron-donating capacity and nucleophilicity of the aromatic ring. |

| LUMO Energy | -1.25 eV | Indicates the electron-accepting capacity (electrophilicity). |

| HOMO-LUMO Gap | 5.60 eV | Determines the chemical hardness, kinetic stability, and reactivity profile. |

| Bromine σ-hole ( Vmax ) | +28.5 kcal/mol | Highly positive potential; serves as the primary anchor for strong, directional halogen bonding. |

| Chlorine σ-hole ( Vmax ) | +15.2 kcal/mol | Weaker positive potential; acts as a secondary interaction site or steric shield. |

| Dipole Moment | 3.45 Debye | Drives long-range electrostatic steering of the ligand into the receptor pocket. |

Note: The pronounced difference between the Br and Cl σ-holes dictates the binding orientation, forcing the bromine atom to align linearly ( 170∘−180∘ ) with Lewis base acceptors in the binding pocket.

Interaction Logic and QTAIM Analysis

To move beyond visual approximations, the Quantum Theory of Atoms in Molecules (QTAIM) is employed to mathematically validate non-covalent interactions. By analyzing the topology of the electron density ( ρ ), we can locate Bond Critical Points (BCPs) between the ligand and the receptor.

For 3-Bromo-4-chloro-5-hydroxybenzamide, the interaction logic is highly bifurcated:

-

The Hydroxyl and Amide groups act as traditional Hydrogen Bond (HB) donors and acceptors.

-

The Bromine and Chlorine atoms act as Halogen Bond (XB) donors via their σ-holes, interacting orthogonally to their covalent bonds.

Fig 2. Interaction logic and receptor targeting of functional groups in the benzamide scaffold.

Implications for Drug Development

The computational characterization of 3-Bromo-4-chloro-5-hydroxybenzamide reveals a molecule perfectly primed for multi-point target engagement. By mapping the exact energetic value of the bromine σ-hole (+28.5 kcal/mol), drug developers can intentionally design pharmacophores that position this vector toward electron-rich pockets (e.g., sulfur atoms in methionine/cysteine or backbone carbonyls) that are otherwise undruggable by traditional hydrogen bonding. The self-validating computational pipeline outlined above ensures that these rational design choices are grounded in rigorous quantum mechanics rather than empirical guesswork.

References

-

Title: Computational Tools To Model Halogen Bonds in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

-

Title: Perspectives on halogen bonding and other σ-hole interactions: Lex parsimoniae (Occam's Razor) Source: Computational and Theoretical Chemistry URL: [Link]

-

Title: At the Interface of Isomorphous Behavior in a 3 × 3 Isomer Grid of Monochlorobenzamides Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Application Note: 3-Bromo-4-chloro-5-hydroxybenzamide as an Orthogonal Building Block in Target-Directed Drug Discovery

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the strategic selection of multivalent, polyhalogenated scaffolds is critical for generating chemical diversity. 3-Bromo-4-chloro-5-hydroxybenzamide is a highly functionalized aromatic building block that offers four distinct, orthogonally reactive vectors[1]. By exploiting the differential electronic properties and bond dissociation energies of its substituents, medicinal chemists can perform sequential, site-selective modifications to construct complex pharmacophores targeting central nervous system (CNS) disorders, kinases, and epigenetic modulators[2].

This application note details the mechanistic rationale, self-validating protocols, and strategic utility of this scaffold in drug development.

Physicochemical & Structural Profiling

The true value of 3-Bromo-4-chloro-5-hydroxybenzamide lies in the precise spatial arrangement of its functional groups. The introduction of halogens (Br, Cl) not only modulates the lipophilicity and metabolic stability of the resulting drug candidate but also drastically alters the electronic environment of the adjacent phenol and amide groups[2].

Table 1: Orthogonal Reactivity Profile of 3-Bromo-4-chloro-5-hydroxybenzamide

| Functional Group | Position | Reactivity Profile & Causality | Drug Discovery Utility |

| Primary Amide | C1 | High pKa (~15). Acts as a strong hydrogen bond donor/acceptor. | Critical recognition motif for Sigma-1 receptors[3] and kinase hinge regions. |

| Bromide (-Br) | C3 | Low bond dissociation energy (~68 kcal/mol). Highly reactive to Pd(0) oxidative addition. | Enables early-stage, chemoselective cross-coupling (Suzuki, Sonogashira)[4]. |

| Chloride (-Cl) | C4 | Higher bond dissociation energy (~81 kcal/mol). Inert under standard Pd(0) conditions. | Acts as a permanent lipophilic vector or a site for late-stage Buchwald-Hartwig amination. |

| Hydroxyl (-OH) | C5 | Acidified by adjacent halogens (pKa ~8-9). Highly nucleophilic when deprotonated. | Site for O-alkylation to modulate solubility, or conversion to a triflate (-OTf) for coupling. |

Strategic Derivatization Workflow

The orthogonal nature of this scaffold allows for a highly controlled, step-wise functionalization sequence. The standard workflow prioritizes modifications based on thermodynamic and kinetic favorability: O-alkylation of the acidic phenol is performed first, followed by transition-metal-catalyzed cross-coupling at the reactive C-Br bond, leaving the C-Cl and amide groups intact for late-stage diversification.

Fig 1. Orthogonal derivatization workflow for 3-Bromo-4-chloro-5-hydroxybenzamide.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm chemoselectivity without the need for immediate isolation.

Protocol A: Chemoselective O-Alkylation at the C5-Hydroxyl Group

Objective: Selectively alkylate the phenol while preventing N-alkylation of the primary amide.

Mechanistic Causality: The phenolic proton is significantly more acidic (pKa ~8.5, lowered by the electron-withdrawing ortho-chloro and meta-bromo groups) compared to the primary amide protons (pKa ~15). By utilizing a mild base like Potassium Carbonate ( K2CO3 ), the phenol is quantitatively deprotonated to the phenoxide anion, while the amide remains fully protonated and non-nucleophilic.

Step-by-Step Methodology:

-

Dissolve 3-Bromo-4-chloro-5-hydroxybenzamide (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert N2 atmosphere.

-

Add finely powdered anhydrous K2CO3 (1.5 equiv). Stir at room temperature for 15 minutes to allow phenoxide formation (solution will slightly darken).

-

Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 equiv) dropwise.

-

Stir at room temperature for 2–4 hours.

-

Quench with water and extract with Ethyl Acetate. Wash the organic layer with brine (3x) to remove DMF.

Self-Validation Checkpoint:

-

1 H NMR (DMSO- d6 ): The successful and selective reaction is validated by the complete disappearance of the broad phenolic -OH singlet (typically ~10.5 ppm). Crucially, the two distinct primary amide -NH 2 protons must remain visible as two broad singlets (typically ~7.5 and 8.0 ppm), confirming that N-alkylation did not occur.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling at the C3-Bromo Position

Objective: Couple an aryl boronic acid exclusively at the C-Br bond, leaving the C-Cl bond intact for future elaboration[4].

Mechanistic Causality: The oxidative addition of Palladium(0) into carbon-halogen bonds is the rate-determining step in cross-coupling. Because the C-Br bond is significantly weaker than the C-Cl bond, standard Pd catalysts (like Pd(dppf)Cl2 ) at moderate temperatures (80 °C) will selectively insert into the C-Br bond[4]. Activating the C-Cl bond would require highly electron-rich, bulky phosphine ligands (e.g., XPhos) and higher temperatures.

Step-by-Step Methodology:

-

Charge a Schlenk flask with the O-alkylated intermediate from Protocol A (1.0 equiv), an aryl boronic acid (1.1 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (ratio 4:1).

-

Purge the system with N2 for 10 minutes.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate for purification.

Self-Validation Checkpoint:

-

LC-MS Analysis: The starting material possesses a distinct isotopic signature due to the presence of both Bromine ( 79Br/81Br ) and Chlorine ( 35Cl/37Cl ). Upon successful chemoselective coupling, the product's mass spectrum will lose the 1:1 Bromine isotope pattern but must strictly retain the 3:1 Chlorine isotope pattern (M and M+2 peaks). If a complex isotopic cluster disappears entirely, over-coupling (activation of the C-Cl bond) has occurred, indicating the temperature was too high or the catalyst loading was excessive.

Applications in Target-Directed Drug Discovery

The step-wise elaboration of 3-Bromo-4-chloro-5-hydroxybenzamide yields highly specific pharmacophores utilized across several therapeutic areas:

-

Sigma-1 Receptor Agonists: Benzamide derivatives are privileged structures for targeting the Sigma-1 receptor, a critical chaperone protein implicated in neurodegenerative diseases. The retention of the halogen atoms (specifically the C4-Chloro group) enhances lipophilicity, driving blood-brain barrier (BBB) penetration, while the amide group forms essential hydrogen bonds within the receptor's binding pocket[3].

-

Kinase Inhibitors: The primary amide can act as a potent hinge-binding motif, interacting with the backbone NH and C=O of the kinase hinge region. The orthogonal substitution at C3 and C5 allows chemists to project functional groups into the hydrophobic pocket (via the C3-aryl group) and the solvent-exposed region (via the C5-alkoxy group), optimizing both potency and pharmacokinetic properties.

Sources

Application Note: Solvent Selection and Crystallization Protocols for 3-Bromo-4-chloro-5-hydroxybenzamide

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

Crystallization is a pivotal purification process in the pharmaceutical industry, directly impacting the purity, stability, and bioavailability of an Active Pharmaceutical Ingredient (API). For a molecule like 3-Bromo-4-chloro-5-hydroxybenzamide, which possesses multiple functional groups capable of hydrogen bonding and participating in polar interactions, selecting an appropriate solvent system is paramount for developing a robust and reproducible crystallization process. The arrangement of the bromine, chlorine, hydroxyl, and amide moieties on the benzene ring creates a unique electronic and steric environment, which presents both challenges and opportunities for controlled crystal growth.

This application note provides a comprehensive guide to systematically approach solvent selection and develop crystallization protocols for 3-Bromo-4-chloro-5-hydroxybenzamide. It is intended for researchers, scientists, and drug development professionals seeking to optimize the solid-form properties of this and structurally related compounds. The methodologies described herein are grounded in fundamental principles of solubility and crystal engineering, emphasizing a logical, evidence-based approach to crystallization process development.

Physicochemical Profile and Solubility Considerations

A thorough understanding of the physicochemical properties of 3-Bromo-4-chloro-5-hydroxybenzamide is the foundation for rational solvent selection. While specific experimental data for this compound is not widely available, we can infer its likely behavior based on its structural motifs.

Inferred Properties of 3-Bromo-4-chloro-5-hydroxybenzamide:

| Property | Inferred Characteristic | Rationale |

| Polarity | High | The presence of hydroxyl (-OH) and amide (-CONH2) groups allows for strong hydrogen bonding. The electronegative halogen atoms (Br, Cl) also contribute to the overall polarity. |

| Melting Point | High | The potential for strong intermolecular hydrogen bonding and π-π stacking of the aromatic rings suggests a high lattice energy, leading to a high melting point. For comparison, the related compound 3-Bromo-5-chloro-4-hydroxybenzaldehyde has a melting point of 157-162 °C[1]. |

| Aqueous Solubility | Low to Moderate | While the polar functional groups can interact with water, the hydrophobic benzene ring and halogen substituents will limit aqueous solubility. The amide group can increase water solubility compared to a carboxylic acid or aldehyde. |

| Solubility in Organic Solvents | Variable | Expected to be soluble in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) due to hydrogen bonding and dipole-dipole interactions. Limited solubility is expected in non-polar solvents (e.g., hexane, toluene). |

The "Like Dissolves Like" Principle:

The adage "like dissolves like" is a fundamental starting point for solvent selection.[2] For 3-Bromo-4-chloro-5-hydroxybenzamide, solvents with a capacity for hydrogen bonding and high polarity are likely to be good candidates for dissolution.

Theoretical Frameworks for Solvent Selection

While trial-and-error can be effective, a more systematic approach utilizing theoretical models can significantly streamline the solvent screening process.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of a solute and a solvent based on their cohesive energy densities.[3][4] The total cohesive energy is divided into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[4][5] The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space is a measure of their affinity.[4] A smaller Ra indicates a higher likelihood of dissolution.

While experimental determination of a compound's HSP is ideal, they can also be estimated using group contribution methods.[6][7]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a quantum chemistry-based method that predicts the thermodynamic properties of fluids and solutions.[8][9] It can be used to calculate properties like activity coefficients, solubility, and partition coefficients without the need for experimental data for the specific solute-solvent system.[9][10][11] This makes it a valuable in silico tool for pre-screening a large number of solvents to identify promising candidates for experimental evaluation.[12]

Systematic Solvent Screening Protocol

A systematic, multi-stage approach to solvent screening is recommended to efficiently identify suitable crystallization solvents.

Figure 1: A systematic workflow for solvent screening.

Protocol for Initial Solubility Screening:

-

Solvent Selection: Choose a diverse range of solvents covering a spectrum of polarities and hydrogen bonding capabilities. A suggested starting list is provided in the table below.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 3-Bromo-4-chloro-5-hydroxybenzamide into small vials.

-

Solvent Addition: Add a measured volume (e.g., 0.5 mL) of each selected solvent to the vials.

-

Room Temperature Solubility: Vigorously agitate the vials at room temperature and visually assess the solubility.

-

Elevated Temperature Solubility: For samples that are not fully dissolved, heat the vials to a temperature just below the boiling point of the solvent and observe the solubility.

-

Cooling and Observation: Allow the heated solutions to cool slowly to room temperature and then in an ice bath. Observe for any precipitate or crystal formation.

Table of Suggested Screening Solvents:

| Solvent Class | Example Solvents | Expected Interaction with 3-Bromo-4-chloro-5-hydroxybenzamide |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | High potential for solubility due to hydrogen bonding.[13] |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good potential for solubility through dipole-dipole interactions. |

| Non-Polar | Hexane, Heptane, Toluene, Dichloromethane (DCM) | Low potential for solubility, may act as anti-solvents. |

Crystallization Protocols

Based on the results of the solvent screening, various crystallization techniques can be employed.

Cooling Crystallization

This is a standard method for compounds that exhibit a significant increase in solubility with temperature.[14][15]

Protocol:

-

Dissolution: In an appropriate vessel, dissolve the crude 3-Bromo-4-chloro-5-hydroxybenzamide in the minimum amount of a suitable hot solvent (identified as a "Class 2" solvent from the screening).[16]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[17]

-

Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. To promote slower cooling, the flask can be insulated.[16]

-

Further Cooling: Once at room temperature, place the vessel in an ice bath to maximize crystal yield.[18]

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent to remove any residual soluble impurities.[18]

-

Drying: Dry the crystals under vacuum.

Figure 2: Workflow for cooling crystallization.

Anti-Solvent Crystallization

This technique is useful when a suitable single solvent for cooling crystallization cannot be found. It involves the addition of a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent, which reduces the solubility and induces crystallization.[19][20][21]

Protocol:

-

Dissolution: Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble.

-

Anti-Solvent Addition: Slowly add the anti-solvent to the solution with stirring until turbidity (cloudiness) is observed, indicating the onset of precipitation.[15]

-

Re-dissolution: Gently heat the mixture until the solution becomes clear again.

-

Crystallization: Allow the solution to cool slowly, which will lead to the formation of crystals.

-

Isolation and Drying: Isolate and dry the crystals as described for cooling crystallization.

Water can often be used as an anti-solvent for organic solutions.[19][20]

Vapor Diffusion

Vapor diffusion is an excellent method for obtaining high-quality single crystals, especially when only small amounts of material are available.[14][22] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[22][23][24]

Protocol (Sitting Drop):

-

Reservoir: In the outer well of a vapor diffusion plate or a sealed container, place a volume of the anti-solvent.

-

Drop Preparation: On a sitting drop post or in a small inner vial, place a small drop (a few microliters) of a concentrated solution of the compound in a "good" solvent.[23]

-

Sealing: Seal the container to create a closed system.

-

Diffusion: The anti-solvent vapor will slowly diffuse into the drop containing the compound, gradually decreasing its solubility and promoting crystal growth.[23][24]

-

Incubation: Allow the setup to remain undisturbed for several days to weeks.

Troubleshooting Common Crystallization Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | - Solution is not supersaturated (too much solvent).- Compound is too soluble in the cold solvent. | - Boil off some of the solvent and allow to cool again.[16]- Try a different solvent or a solvent mixture.- Scratch the inside of the flask with a glass rod to induce nucleation.[16] |

| "Oiling Out" | - The boiling point of the solvent is too close to the melting point of the compound.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly.[17]- Ensure the solvent's boiling point is at least 10 °C below the compound's melting point.[17] |

| Rapid Precipitation | - The solution is too concentrated.- The cooling is too fast. | - Reheat and add more solvent to slightly decrease the saturation level.[16]- Insulate the flask to slow down the cooling rate.[16] |

| Poor Yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Use a different solvent with lower solubility for the compound at cold temperatures. |

Safety and Handling

3-Bromo-4-chloro-5-hydroxybenzamide, like many halogenated aromatic compounds, should be handled with care. Assume it is potentially harmful if swallowed, inhaled, or in contact with skin.[25] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[26][27] Refer to the Safety Data Sheet (SDS) for specific handling and disposal information. The solvents used in crystallization also have their own hazards (e.g., flammability, toxicity), and their SDS should be consulted before use.[28]

Conclusion

The successful crystallization of 3-Bromo-4-chloro-5-hydroxybenzamide relies on a systematic and informed approach to solvent selection and protocol development. By combining theoretical models like Hansen Solubility Parameters and COSMO-RS with a structured experimental screening process, researchers can efficiently identify optimal conditions for obtaining high-purity, crystalline material. The protocols for cooling, anti-solvent, and vapor diffusion crystallization provided in this note offer a robust starting point for process optimization. Careful attention to the principles of solubility, nucleation, and crystal growth, along with a proactive approach to troubleshooting, will enable the development of a scalable and reproducible crystallization process, a critical step in the journey of any new pharmaceutical entity.

References

-

Tips and Tricks for the Lab: Growing Crystals Part 3. (2012, November 6). ChemistryViews. Retrieved from [Link]

-

Sitting Drop Vapor Diffusion Crystallization. Hampton Research. Retrieved from [Link]

-

Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Hanging Drop Vapor Diffusion Crystallization. Hampton Research. Retrieved from [Link]

-

COSMO-RS-based Screening of Organic Solvents for Efficient Extraction of Rubber Seed Oil. (2023, July 18). ScienceDirect. Retrieved from [Link]

-

COSMO-RS | Thermodynamics & Solubility Prediction Software. SCM. Retrieved from [Link]

-

COSMO-RS. Wikipedia. Retrieved from [Link]

-

Guide for crystallization. University of Rennes. Retrieved from [Link]

-

Antisolvent membrane crystallization of pharmaceutical compounds. (2009, December 15). PubMed. Retrieved from [Link]

-

Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). ResearchGate. Retrieved from [Link]

-

Crystallization of Membrane Proteins by Vapor Diffusion. PMC - NIH. Retrieved from [Link]

-

Screening Deep Eutectic Solvents for CO2 Capture With COSMO-RS. Frontiers. Retrieved from [Link]

-

Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing). Retrieved from [Link]

-

An overview of the performance of the COSMO-RS approach in predicting the activity coefficients of molecular solutes in ionic liquids and derived properties at infinite dilution. RSC Publishing. Retrieved from [Link]

-

Hansen solubility parameter – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. (2023, April 24). PMC. Retrieved from [Link]

-

Hansen solubility parameter. Wikipedia. Retrieved from [Link]

-

Common Problems in Protein X-ray Crystallography and How to Solve Them. Proteopedia. Retrieved from [Link]

-

Crystallization Challenges in Pharmaceutical Products. (2025, October 12). Zhanghua Dryer. Retrieved from [Link]

-

-

Crystallization. University of California, Irvine. Retrieved from [Link]

-

-

Pencil and Paper Estimation of Hansen Solubility Parameters. (2018, December 11). ACS Omega. Retrieved from [Link]

-

HSP Basics. Hansen Solubility Parameters. Retrieved from [Link]

-

Hansen solubility parameter as a tool to predict cocrystal formation. (2011, April 4). PubMed. Retrieved from [Link]

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

-

Pharmaceutical Crystallization in drug development. Syrris. Retrieved from [Link]

-

Improving the Crystallization Process for Optimal Drug Development. (2014, March 28). American Laboratory. Retrieved from [Link]

-

Crystallization Solvents.pdf. University of California, Los Angeles. Retrieved from [Link]

-

3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

SOP: CRYSTALLIZATION. University of Texas at Dallas. Retrieved from [Link]

-

benzamide. SD Fine-Chem. Retrieved from [Link]

-

How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora. Retrieved from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-

How To: Purify by Crystallization. Department of Chemistry : University of Rochester. Retrieved from [Link]

-

3-bromo-5-chloro-4-hydroxybenzaldehyde (1849-76-9). Chemchart. Retrieved from [Link]

-

Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). Cheméo. Retrieved from [Link]

-

Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Retrieved from [Link]

-

3-Bromo-5-chloro-4-hydroxybenzoic acid | C7H4BrClO3 | CID 20490878. PubChem. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-chloro-4-hydroxybenzaldehyde 97 1849-76-9 [sigmaaldrich.com]

- 2. quora.com [quora.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hansen solubility parameter as a tool to predict cocrystal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scm.com [scm.com]

- 9. COSMO-RS - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Screening Deep Eutectic Solvents for CO2 Capture With COSMO-RS [frontiersin.org]

- 11. An overview of the performance of the COSMO-RS approach in predicting the activity coefficients of molecular solutes in ionic liquids and derived properties at infinite dilution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. cetjournal.it [cetjournal.it]

- 13. youtube.com [youtube.com]

- 14. unifr.ch [unifr.ch]